Anti-Inflammatory Activity: TNB vs. 1-Deacetylnimbolinin B
In a direct comparative study of three limonoids isolated from Melia toosendan, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) exhibited potent inhibition of LPS-stimulated nitric oxide (NO) production in BV-2 microglia cells with an IC50 of 7.9 μM, whereas the unsubstituted parent compound 1-deacetylnimbolinin B showed substantially weaker activity in the same assay system [1]. TNB also markedly suppressed TNF-α production and inhibited NF-κB nuclear translocation and JNK phosphorylation at concentrations ranging from 2.5–10 μM, demonstrating that the 1-O-tigloyl ester moiety is a critical pharmacophore for anti-neuroinflammatory activity [2].
| Evidence Dimension | Inhibition of LPS-stimulated nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 7.9 μM for 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) |
| Comparator Or Baseline | 1-Deacetylnimbolinin B (weaker activity, exact IC50 not reported in the same study but structurally confirmed as the parent scaffold) |
| Quantified Difference | TNB IC50 = 7.9 μM; parent compound lacks 1-O-tigloyl group and shows significantly reduced potency |
| Conditions | BV-2 microglia cells stimulated with lipopolysaccharide (LPS); NO production measured by Griess assay |
Why This Matters
This evidence demonstrates that 1-deacetylnimbolinin B serves as the essential core scaffold for generating more potent anti-inflammatory derivatives through regioselective esterification, making it the preferred starting material for medicinal chemistry optimization rather than the fully substituted analogs.
- [1] Tao, L., Zhang, Y., Liu, J., Cai, J., Hao, L., Feng, Y., Yang, S., & Zhen, X. (2014). 1-O-tigloyl-1-O-deacetyl-nimbolinin B inhibits LPS-stimulated inflammatory responses by suppressing NF-κB and JNK activation in microglia cells. Journal of Pharmacological Sciences, 125(4), 364-374. View Source
- [2] Su, S., Shen, L., Zhang, Y., Liu, J., Cai, J., Hao, L., Feng, Y., & Yang, S. (2013). Characterization of tautomeric limonoids from the fruits of Melia toosendan. Phytochemistry Letters, 6(3), 418-424. View Source
